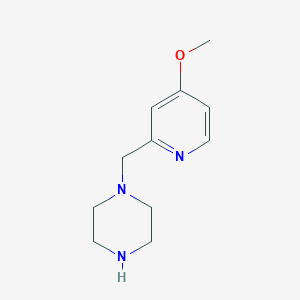

2-(Piperazin-1-ylmethyl)pyridin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-[(4-methoxypyridin-2-yl)methyl]piperazine |

InChI |

InChI=1S/C11H17N3O/c1-15-11-2-3-13-10(8-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |

InChI Key |

VSOYBLZPUKNUNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)CN2CCNCC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Piperazin 1 Ylmethyl Pyridin 4 Ol Analogues

Impact of Pyridine (B92270) Ring Substitutions on Biological Activity

Substitutions on the pyridine ring of 2-(piperazin-1-ylmethyl)pyridin-4-ol analogues have a pronounced effect on their biological activity. The electronic and steric properties of the substituents can modulate the affinity and selectivity of these compounds for their biological targets. For instance, in a series of pyridylpiperazine hybrid derivatives investigated as urease inhibitors, the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the pyridine ring significantly influenced their inhibitory potential. nih.gov

For example, the presence of a nitro group at the 3-position of the pyridine ring enhances the electrophilicity at the 2-position, facilitating the nucleophilic substitution reaction with piperazine (B1678402), a key step in the synthesis of these compounds. nih.gov Furthermore, the nature and position of substituents on an aromatic ring attached to the piperazine moiety can also indirectly influence the interactions of the pyridine ring. Studies on related arylpiperazine derivatives have shown that electron-rich aromatic systems are often preferred for certain biological activities. nih.gov

In a study of 2'-pyridine ring substituted analogs of epibatidine, a compound with a similar pyridine core, various substituents were shown to dramatically alter receptor binding affinity and functional potency at neuronal nicotinic receptors. nih.gov For example, a fluoro substitution resulted in a significant increase in affinity for β2-containing receptors over β4-containing receptors. nih.gov Conversely, hydroxy and dimethylamino substitutions led to a significant loss of affinity. nih.gov These findings highlight the sensitivity of the pyridine ring to substitution and the potential for fine-tuning the pharmacological profile of this compound analogues through judicious selection of substituents.

| Compound Analogue | Substitution on Pyridine Ring | Effect on Biological Activity |

| Fluoro-epibatidine analogue | Fluoro | 52- to 875-fold greater affinity at β2- than at β4-containing receptors. nih.gov |

| Bromo-epibatidine analogue | Bromo | 4- to 55-fold greater affinity at β2- than at β4-containing receptors. nih.gov |

| Amino-epibatidine analogue | Amino | 10- to 115-fold greater affinity at β2- than at β4-containing receptors. nih.gov |

| Hydroxy-epibatidine analogue | Hydroxy | Low affinity, not accurately measurable. nih.gov |

| Dimethylamino-epibatidine analogue | Dimethylamino | Low affinity, not accurately measurable. nih.gov |

Role of Piperazine Moiety Modifications in Ligand-Target Interactions

The piperazine moiety is a critical component of the this compound scaffold, playing a significant role in ligand-target interactions. semanticscholar.orgnih.gov Its basic nitrogen atoms can participate in hydrogen bonding and electrostatic interactions with receptor active sites. Modifications to the piperazine ring, particularly at the N-4 position, have been extensively explored to modulate the pharmacological properties of these analogues. acgpubs.orgresearchgate.net

The introduction of different substituents on the N-4 nitrogen of the piperazine ring can significantly impact receptor affinity and selectivity. For example, in a series of pyrimidine-piperazine hybrids, the presence of an aromatic ring on the piperazine was found to reduce activity against certain cancer cell lines. researchgate.net In another study of long-chain arylpiperazines, substituents on the piperazine nucleus such as phenyl, chlorophenyl, and ethoxyphenyl groups were evaluated for their effect on binding affinity for 5-HT7 and 5-HT1A receptors. nih.gov The 2-ethoxyphenyl substituent was found to be particularly favorable for high affinity at both receptors. nih.gov

Furthermore, the conformational flexibility of the piperazine ring is crucial for its biological activity. plos.org Replacing the flexible piperazine ring with a more rigid bicyclic system, such as 2,5-diazabicyclo[2.2.1]heptane, has been shown to affect binding ability. plos.org Conversely, increasing the flexibility by replacing the piperazine with an ethylenediamine (B42938) group has also been shown to decrease activity in some cases, highlighting the need for an optimal level of conformational constraint. plos.orgnih.gov Studies on nucleozin (B1677030) analogues have demonstrated that the integrity of the piperazine ring is essential for maintaining anti-influenza activity. plos.orgnih.govnih.gov

| Modification of Piperazine Moiety | Example Substituent/Change | Impact on Ligand-Target Interaction |

| N-4 Aryl Substitution | 2-ethoxyphenyl | High affinity for 5-HT7 and 5-HT1A receptors. nih.gov |

| N-4 Aryl Substitution | 4-chlorophenyl | Moderate affinity for 5-HT7 and 5-HT1A receptors. nih.gov |

| Ring Rigidity | 2,5-diazabicyclo[2.2.1]heptane | Can alter binding ability due to increased rigidity. plos.org |

| Ring Flexibility | Ethylenediamine | Can lead to loss of activity due to increased flexibility. plos.org |

Influence of the Methylene (B1212753) Linker and Substituent Position on Pharmacological Profiles

The methylene linker connecting the pyridine and piperazine rings, as well as the position of substituents on the aromatic moieties, are key determinants of the pharmacological profiles of this compound analogues.

The length and flexibility of the linker play a crucial role in orienting the pyridine and piperazine pharmacophores correctly within the receptor binding pocket. nih.gov In a series of long-chain arylpiperazines targeting 5-HT7 and 5-HT1A receptors, a five-methylene chain was utilized to anchor the 4-arylpiperazine moiety to the heterocyclic scaffold. nih.gov Studies on other piperazine derivatives have shown that the extension of an alkyl chain linker can decrease affinity for certain receptors, such as the histamine (B1213489) H3 receptor. nih.gov In the context of PROTACs, the length of an aliphatic chain separating a piperazine from a carbonyl group can significantly impact the pKa of the piperazine nitrogen, with four or more methylene units being optimal to reduce the detrimental electronic effect of the carbonyl. nih.gov

The position of substituents on the pyridine ring and any aryl substituents on the piperazine can also dramatically alter activity. For example, in a series of urease inhibitors, the substitution pattern on an aryl group attached to the piperazine-containing scaffold was critical for activity. nih.gov Para-substituted compounds with both electron-donating and electron-withdrawing groups were found to be less potent than the unsubstituted or meta-substituted analogues. nih.gov Specifically, a chlorine at the para-position resulted in an IC50 value of 8.25 µM, which was improved to 4.19 µM with a para-nitro group. nih.gov This demonstrates that both the nature and the position of the substituent are critical for optimizing ligand-target interactions.

Conformational Analysis and Stereochemical Effects on Biological Activity

The three-dimensional structure and stereochemistry of this compound analogues are fundamental to their biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates how it interacts with its biological target.

The piperazine ring typically exists in a chair conformation, and the orientation of the substituents can be either axial or equatorial. The relative stability of these conformations can be influenced by the nature of the substituents. In a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, conformational analysis was used to propose model bioactive conformations and design pharmacophores. nih.gov

Stereochemistry is also a critical factor, as different enantiomers of a chiral molecule can exhibit distinct pharmacological profiles. In a study of chiral, non-racemic (piperazin-2-yl)methanol derivatives, the stereochemistry at the C-2 position of the piperazine ring was found to be important for sigma-receptor affinity. nih.gov The introduction of a chiral center, for instance by substitution on the methylene linker or the piperazine ring, can lead to enantiomers with different potencies and selectivities. This is because the binding pockets of receptors are themselves chiral, and one enantiomer may fit more favorably than the other. For example, in the aforementioned study, the p-methoxybenzyl substituted piperazine derivative showed the highest sigma-1 receptor affinity (Ki = 12.4 nM) and selectivity over other receptors. nih.gov

Computational Chemistry Approaches to SAR and SPR Elucidation

Computational chemistry provides powerful tools to investigate the SAR and SPR of this compound analogues at a molecular level. These methods complement experimental studies by providing insights into ligand-receptor interactions, binding energies, and the dynamic behavior of ligand-protein complexes.

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This method is widely used to understand the binding modes of this compound analogues and to rationalize their observed biological activities. connectjournals.comresearchgate.net

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's active site. nih.gov For example, in a study of piperidine (B6355638)/piperazine-based compounds with sigma receptor affinity, molecular docking was used to analyze the binding pose of the most potent ligands. nih.govrsc.org The results of these studies can guide the design of new analogues with improved affinity and selectivity by identifying favorable and unfavorable interactions.

The accuracy of docking studies depends on the quality of the protein structure and the scoring function used to evaluate the binding poses. researchgate.net In many cases, quantum chemical methods are used to calculate more accurate partial charges for the ligand, which can lead to more reliable docking results. researchgate.net

| Compound Class | Receptor/Enzyme | Key Findings from Docking Studies |

| Pyridylpiperazine hybrids | Urease | Potent inhibitors form favorable interactions with the active site. nih.gov |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor | The binding mode of promising ligands was deciphered for structure-based optimization. nih.govrsc.org |

| 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles | Anticancer Target | The binding mode of active derivatives was consistent with that of the standard drug camptothecin. connectjournals.com |

| Sulfonyl piperazine derivatives | DPP-4 Enzyme | Compounds fit the binding site and form H-bonds with key residues. mdpi.com |

Pharmacological and Biological Characterization of 2 Piperazin 1 Ylmethyl Pyridin 4 Ol and Its Analogues in Preclinical Research Models

Receptor Interaction and Modulation Studies

The interaction of 2-(piperazin-1-ylmethyl)pyridin-4-ol analogues with various receptor systems has been extensively studied to elucidate their potential therapeutic applications. The arylpiperazine motif, a key component of many of these analogues, is a versatile scaffold known to interact with numerous aminergic GPCRs. mdpi.com

Analogues of this compound, particularly those incorporating an arylpiperazine structure, have demonstrated significant affinity for serotonin (B10506) receptors, which are crucial targets in the treatment of psychiatric disorders. semanticscholar.orgmdpi.com The 5-HT1A and 5-HT2A subtypes have been of particular interest.

Research has shown that the incorporation of a 4-alkyl-1-arylpiperazine scaffold is a key structural feature for developing potent 5-HT1A receptor ligands. semanticscholar.org For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate, an analogue, exhibited a high binding affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. semanticscholar.org Another related compound, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate, also showed significant affinity with a Ki of 21.3 nM. semanticscholar.org Functionally, many arylpiperazine ligands of the 5-HT1A receptor act as agonists, preferentially activating the 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway over the recruitment of β-arrestin-2. nih.gov This functional selectivity highlights a nuanced mechanism of action that differs from the endogenous agonist, serotonin. nih.gov

In addition to 5-HT1A, these compounds also interact with 5-HT2A receptors. The 5-HT2A receptor is a primary target for treating depression and other psychiatric conditions. mdpi.com Long-chain arylpiperazine derivatives have been investigated as 5-HT2A antagonists, and computational studies have explored their binding modes within the receptor's active site. mdpi.com A series of 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones were identified as potent antagonists for 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov

| Compound Name | Receptor | Binding Affinity (Ki) |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM |

| 5-carboxamidotriptamine (5-CT) (Reference Compound) | 5-HT1A | 0.5 nM |

Table 1: Binding Affinities of Selected Analogues at the 5-HT1A Receptor. Data sourced from semanticscholar.org.

The D2-like dopamine (B1211576) receptors (D2, D3, and D4) are critical targets for neuropsychiatric disorders, and piperazine-containing compounds have been extensively explored for their potential to modulate these receptors. mdpi.com High structural homology, especially between D2 and D3 subtypes, presents a challenge for developing selective ligands. mdpi.com

Preclinical studies have identified numerous 1,4-disubstituted aromatic piperidines and piperazines that exhibit high selectivity for the D4 receptor. nih.gov For example, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine was developed as an antagonist with high affinity and selectivity for the human D4 receptor. nih.gov Structure-activity relationship studies on various analogues have revealed that specific substitutions on the piperazine (B1678402) ring and the nature of the aromatic moiety are crucial for D4 affinity and selectivity over D2 and D3 receptors. mdpi.comnih.gov One study found that an analogue, (-)-10e, displayed high affinity at both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors, demonstrating significant selectivity for the D3 subtype. nih.gov In functional assays, this compound exhibited potent agonist activity at both D2 and D3 receptors, with a preference for D3. nih.gov

| Compound Name | Receptor | Binding Affinity (Ki) | D3 Selectivity (D2 Ki / D3 Ki) |

| (-)-10e | D2 | 47.5 nM | 83.3 |

| D3 | 0.57 nM | ||

| (+)-10e | D2 | 113 nM | 30.3 |

| D3 | 3.73 nM |

Table 2: Binding Affinities and Selectivity of Enantiomeric Analogues at Dopamine D2 and D3 Receptors. Data sourced from nih.gov.

Beyond serotonergic and dopaminergic systems, the versatile piperazine scaffold can interact with other GPCRs. The specific interactions depend heavily on the substitutions on the piperazine and pyridine (B92270) rings. For instance, in the context of purinergic receptors, another major class of GPCRs, compounds bearing a piperazine moiety have been observed to form salt bridges with key residues like E169 in the A2A adenosine receptor. nih.gov The general structure of N-arylpiperazine derivatives makes them promiscuous ligands, capable of binding to a range of aminergic GPCRs, which includes adrenergic and histaminic receptors, though specific data for this compound analogues in these systems is less defined in the available literature. mdpi.com

Recent research has expanded the pharmacological investigation of this chemical class to include nuclear receptors, which are intracellular transcription factors. The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) has emerged as a therapeutic target for autoimmune diseases. nih.gov A known piperazine RORγt inverse agonist served as a template for the design and synthesis of novel nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives. nih.gov An analogue from this series, compound 3a, was identified as a potent RORγt inverse agonist. nih.gov Further optimization led to the discovery of analogues with strong RORγt inhibitory activity and favorable pharmacokinetic profiles, demonstrating robust, dose-dependent inhibition of IL-17A production in preclinical models. nih.gov This indicates that analogues of this compound can be designed to modulate nuclear receptors, expanding their potential therapeutic applications beyond CNS disorders.

Enzyme Inhibition and Modulation

The modulatory effects of this compound and its analogues are not limited to receptor interactions. Studies have also focused on their ability to inhibit key enzymes involved in neurodegenerative diseases like Alzheimer's disease.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing the symptoms of Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Several studies have synthesized and evaluated piperazine-containing compounds as cholinesterase inhibitors.

A series of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov While none of the synthesized compounds were more potent than the reference drug donepezil (B133215) (IC50 = 0.41 µM), they showed inhibitory activity in the micromolar range (IC50 range = 16.42 µM to 63.03 µM). nih.govresearchgate.net Another study on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified compounds with potent AChE inhibitory activity. nih.govresearchgate.net Notably, compound 4e (m-Fluoro substituted) and 4i (p-Methoxy substituted) were found to be significantly more potent than donepezil, with IC50 values of 7.1 nM and 20.3 nM, respectively. nih.govresearchgate.net

Regarding BuChE, a study of novel pyridazine-based analogues showed significant inhibitory potential. Two compounds from this series were found to be more effective than donepezil (IC50 = 0.41 µM) at inhibiting BuChE. mdpi.com These findings underscore the potential of designing dual-acting cholinesterase inhibitors from this chemical class.

| Compound Class/Name | Enzyme | Inhibitory Potency (IC50) |

| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-diones | AChE | 16.42 - 63.03 µM |

| Compound 4e (m-Fluoro benzoyl derivative) | AChE | 7.1 nM |

| Compound 4i (p-Methoxy benzoyl derivative) | AChE | 20.3 nM |

| Donepezil (Reference) | AChE | 0.41 µM (410 nM) |

| Pyridazine-based analogue (Compound 3) | BuChE | ~0.30 µM |

| Pyridazine-based analogue (Compound 5) | BuChE | ~0.19 µM |

| Donepezil (Reference) | BuChE | 0.41 µM |

Table 3: Cholinesterase Inhibitory Activity of Selected Analogues. Data sourced from nih.govmdpi.comnih.govresearchgate.net.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial membrane proteins that facilitate the transport of nucleosides and their analogues across cell membranes, playing a key role in nucleotide synthesis and the cellular uptake of chemotherapeutic agents. mdpi.combiomedpharmajournal.org The piperazine moiety is a structural feature of compounds investigated for their potential to inhibit ENTs.

One notable analogue, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of human ENTs. mdpi.comnih.gov Uniquely, FPMINT and its derivatives demonstrate greater selectivity for ENT2 over ENT1. nih.govmdpi.com This is in contrast to traditional ENT inhibitors like S-(4-nitrobenzyl)-6-thioinosine (NBMPR) and dipyridamole (B1670753), which are significantly more potent against ENT1. nih.govnih.gov For instance, the IC50 values for dipyridamole are 71-fold higher for ENT2 than for ENT1. nih.gov

Kinetic studies have revealed that FPMINT and its active analogues inhibit ENTs in an irreversible and non-competitive manner. mdpi.comnih.gov This is evidenced by a reduction in the maximum transport velocity (Vmax) of nucleosides like [3H]uridine, without affecting the Michaelis constant (Km). mdpi.comnih.gov The inhibitory effect of these compounds could not be reversed by extensive washing, confirming their irreversible binding. mdpi.comnih.gov Further research into dipyridamole analogues has also identified compounds with high potency and selectivity for other transporters in the family, such as ENT4. brieflands.com One such analogue, designated Compound 30, displayed an IC50 of 74.4 nM against hENT4, making it approximately 38 times more potent than dipyridamole. brieflands.com

Table 1: ENT Inhibition by Piperazine Analogues and Other Inhibitors

| Compound | Target | Activity (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| FPMINT | ENT1 / ENT2 | Not specified | 5-10 fold more selective for ENT2 over ENT1 | mdpi.com |

| Compound 3c (FPMINT analogue) | ENT1 / ENT2 | Not specified | Most potent inhibitor among tested analogues | nih.gov |

| Dipyridamole | ENT1 / ENT2 | 2.8 µM (for ENT4) | 71-fold more potent against ENT1 than ENT2 | nih.govbrieflands.com |

| Compound 30 (Dipyridamole analogue) | hENT4 | 74.4 nM | ~80-fold selective vs ENT1; ~20-fold selective vs ENT2 | brieflands.com |

| NBMPR | ENT1 / ENT2 | Not specified | 7,000-fold more potent against ENT1 than ENT2 | nih.gov |

Investigation of Other Relevant Enzyme Targets

Analogues of this compound have been shown to interact with a variety of other enzyme targets beyond nucleoside transporters. The piperazine scaffold is a key component in compounds designed to inhibit enzymes critical to the pathophysiology of cancer and microbial infections.

In the field of oncology, piperazine derivatives have been developed as potent and selective enzyme inhibitors. For example, CYH33, a pyrrolo[2,1-f] mdpi.combiomedpharmajournal.orgeurekaselect.comtriazine compound containing a piperazine group, was identified as a selective PI3Kα inhibitor with an IC50 of 5.9 nM. nih.gov Another study identified a series of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, with some compounds showing inhibitory activity comparable to the drug sorafenib. nih.gov Other research has pointed to piperazine-containing quinolinequinones targeting CDC25A and different piperazine derivatives acting as inhibitors of p21-activated kinase 4 (PAK4). researchgate.net

In the context of antimicrobial research, the enzyme DNA gyrase has been identified as a target. The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was found to inhibit DNA gyrase supercoiling in a dose-dependent manner, suggesting this as a primary mechanism for its antimicrobial action against Staphylococcus species.

Table 2: Other Enzyme Targets of Piperazine-Containing Compounds

| Compound Class/Name | Enzyme Target | Biological Context | Reference |

|---|---|---|---|

| CYH33 | PI3Kα | Cancer | nih.gov |

| 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives | VEGFR-2-TK | Cancer | nih.gov |

| Quinolinequinones linked to piperazine | CDC25A (putative) | Cancer | researchgate.net |

| Quinazoline-2,4-diamines with piperazine | PAK4 | Cancer | |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | DNA Gyrase | Antimicrobial |

Cellular and Biochemical Mechanism of Action Investigations

Signal Transduction Pathway Modulation

The enzymatic inhibition exerted by piperazine-containing compounds translates to the modulation of critical intracellular signal transduction pathways. Research has demonstrated that these molecules can interfere with signaling cascades that are frequently dysregulated in cancer.

A key pathway targeted is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival. nih.gov The selective PI3Kα inhibitor CYH33 was shown through Western blot analysis to effectively inhibit the phosphorylation of AKT in human cancer cells, confirming its ability to modulate this specific cellular pathway. nih.gov Similarly, novel quinazoline-diamine derivatives incorporating a piperazine moiety have been developed as potent PAK4 inhibitors. These compounds were found to suppress the proliferation, migration, and invasion of human gastric cancer cells by downregulating several PAK4-dependent pathways.

Inhibition of Cell Proliferation and Viability in Preclinical Cancer Research

A significant body of preclinical research has evaluated the antiproliferative and cytotoxic effects of piperazine-containing compounds across a wide range of human cancer cell lines. These studies consistently demonstrate the potential of this chemical scaffold in the development of anticancer agents.

Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one showed notable antiproliferative activity against human cancer cell lines including K562 (leukemia), Colo-205 (colon), MDA-MB 231 (breast), and IMR-32 (neuroblastoma). eurekaselect.com In another extensive study, a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were screened against the NCI-60 panel of cancer cell lines. researchgate.net QQ1 emerged as a particularly potent compound against the ACHN renal cancer cell line with an IC50 value of 1.55 µM. researchgate.net

Furthermore, vindoline–piperazine conjugates have shown significant growth inhibition across the NCI-60 panel. A derivative containing [4-(trifluoromethyl)benzyl]piperazine was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 µM), while a conjugate with 1-bis(4-fluorophenyl)methyl piperazine was most potent against the non-small cell lung cancer HOP-92 cell line (GI50 = 1.35 µM). Other research has highlighted the activity of 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives against the T-47D breast cancer cell line and piperazine urea (B33335) derivatives against MCF7 (breast) and A549 (lung) cancer cells. nih.gov

Table 3: Antiproliferative Activity of Piperazine Analogues in Cancer Cell Lines

| Compound/Analogue Class | Cancer Cell Line | Cell Line Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| QQ1 (Aminated quinolinequinone) | ACHN | Renal Cancer | IC50 | 1.55 | researchgate.net |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 | Breast Cancer | GI50 | 1.00 | |

| Vindoline-piperazine conjugate (25) | HOP-92 | Non-Small Cell Lung Cancer | GI50 | 1.35 | |

| Dihalogenated quinolin-one derivative | T-47D | Breast Cancer | IC50 | 2.73 | nih.gov |

| PAK4 Inhibitor (8d) | A549 | Lung Cancer | IC50 | Not specified in abstract | |

| Pyrido[1,2-a]pyrimidin-4-one (6d) | Colo-205, MDA-MB 231, IMR-32 | Colon, Breast, Neuroblastoma | Good activity reported | eurekaselect.com |

Modulation of Inflammatory Mediators in in vitro Models

The piperazine scaffold is integral to various compounds that have demonstrated the ability to modulate the production of key inflammatory mediators in in vitro models. These studies highlight a potential anti-inflammatory role for this class of molecules.

In one study, a series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and evaluated for anti-inflammatory activity. mdpi.comeurekaselect.com In a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model, compound M16 was found to significantly inhibit the release of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. mdpi.comeurekaselect.com Furthermore, compound M16 was also shown to attenuate the LPS-induced up-regulation of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. mdpi.comeurekaselect.com

Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was also shown to reduce the levels of pro-inflammatory cytokines. In a carrageenan-induced pleurisy model, LQFM182 decreased the levels of both IL-1β and TNF-α in the pleural exudate. Studies on various N-phenyl piperazine derivatives have also confirmed dose-dependent anti-inflammatory responses in in vitro assays. biomedpharmajournal.org

Table 4: Inhibition of Inflammatory Mediators by Piperazine Derivatives

| Compound/Analogue Class | In Vitro Model | Mediator(s) Inhibited | Effect | Reference |

|---|---|---|---|---|

| Compound M16 (Methyl salicylate-piperazine) | LPS-stimulated RAW264.7 macrophages | IL-6, TNF-α | Significant, dose-dependent inhibition of release | mdpi.comeurekaselect.com |

| Compound M16 (Methyl salicylate-piperazine) | LPS-stimulated RAW264.7 macrophages | COX-2 | Attenuated up-regulation | mdpi.comeurekaselect.com |

| LQFM182 | Carrageenan-induced pleurisy (in vivo model, in vitro analysis) | IL-1β, TNF-α | Reduced levels in pleural exudate | |

| N-phenyl piperazine derivatives (P6, P7, P22) | Not specified | General inflammation | Dose-dependent anti-inflammatory response | biomedpharmajournal.org |

Antimicrobial Activity in in vitro Assays

Derivatives containing the piperazine ring have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens, including drug-resistant strains.

One study detailed the activity of 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which exhibited potent antimicrobial effects against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The minimum bactericidal concentrations (MBCs) were determined to be 1.25 µg/mL, 5.0 µg/mL, and 10 µg/mL, respectively. A separate investigation of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides identified several compounds with significant antibacterial activity. Notably, compounds 3d, 3g, and 3k were more potent than ampicillin (B1664943) against MRSA. Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa, while 3g was more effective against Escherichia coli.

The antimicrobial potential of this class extends to other structural frameworks. A novel pleuromutilin (B8085454) derivative incorporating a piperazine moiety, NPDM, demonstrated excellent in vitro activity against MRSA ATCC 43300 and S. aureus ATCC 29213, proving more potent than the reference drug tiamulin. Additionally, 4-piperazinylquinoline hybrid derivatives have shown noteworthy activity, with MIC values in the range of 3–12 µM against S. aureus, P. aeruginosa, and E. coli. Some piperazine derivatives have also shown promising antifungal activity against species like Trichoderma viride.

Table 5: In Vitro Antimicrobial Activity of Piperazine Analogues

| Compound/Analogue Class | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| PNT | Staphylococcus epidermidis | MBC | 1.25 µg/mL | |

| Staphylococcus aureus | MBC | 5.0 µg/mL | ||

| MRSA | MBC | 10 µg/mL | ||

| Compounds 3d, 3g, 3k | MRSA | More potent than ampicillin | ||

| Pseudomonas aeruginosa (3d) | Better activity than ampicillin | |||

| Escherichia coli (3g) | More efficient than ampicillin | |||

| NPDM | MRSA ATCC 43300 | More potent than tiamulin | ||

| 4-piperazinylquinoline hybrids | S. aureus, P. aeruginosa, E. coli | MIC | 3–12 µM |

Preclinical in vivo Efficacy Studies

The in vivo therapeutic potential of this compound analogues has been investigated across a range of preclinical models, spanning neuropsychiatric, inflammatory, oncologic, and infectious diseases. These studies provide crucial insights into the pharmacological activities and potential clinical applications of this class of compounds.

Neurobehavioral Models (e.g., Anxiolytic-like Effects in Rodents)

Several analogues of this compound have demonstrated significant anxiolytic-like effects in rodent models of anxiety. These studies utilize behavioral tests such as the elevated plus-maze (EPM), light-dark box, and open-field test (OFT) to assess anxiety levels and exploratory behavior in animals.

One such analogue, LQFM032, exhibited notable anxiolytic-like activity in both the elevated plus-maze and light-dark box tests. nih.gov In the EPM, treatment with LQFM032 led to an increase in the number of entries and the amount of time spent in the open arms of the maze, behaviors indicative of reduced anxiety. nih.gov Similarly, in the light-dark box test, the compound increased the number of transitions between the light and dark compartments and the time spent in the illuminated area. nih.gov Further investigation into its mechanism of action revealed that these anxiolytic effects were antagonized by flumazenil (B1672878), a benzodiazepine (B76468) receptor antagonist, and mecamylamine, a nicotinic acetylcholine receptor antagonist, suggesting the involvement of both the benzodiazepine and nicotinic pathways. nih.gov In the open-field test, LQFM032 increased crossings and the time spent in the center of the arena, further supporting its anxiolytic-like profile. nih.gov

Another piperazine derivative, LQFM212, has also shown anxiolytic-like activity in preclinical tests, with its mechanism suggested to involve the serotonergic pathway, nicotinic receptors, and the benzodiazepine site of the GABAA receptor. researchgate.net Furthermore, studies on new arylpiperazine derivatives, such as compounds 3o and 4p, have confirmed their anxiolytic effects in the elevated plus-maze. nih.gov The anxiolytic action of these compounds appears to be mediated by direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov The effects were reversed by a selective 5-HT1A antagonist but not by a GABAA-BDZ receptor complex antagonist. nih.gov

| Compound | Animal Model | Behavioral Test | Key Findings | Citation |

|---|---|---|---|---|

| LQFM032 | Rodents | Elevated Plus-Maze, Light-Dark Box, Open-Field Test | Increased open arm entries and time, increased light area time and transitions, increased central zone activity. Effects antagonized by flumazenil and mecamylamine. | nih.gov |

| LQFM212 | Mice | Not specified in abstract | Anxiolytic-like activity involving serotonergic pathway, nicotinic receptors, and BZD-site of GABAA receptor. | researchgate.net |

| Compound 3o and 4p | Mice | Elevated Plus-Maze | Demonstrated anxiolytic effects, suggested to be mediated by 5-HT1A receptors and indirectly by the GABAergic system. | nih.gov |

Models of Autoimmune and Inflammatory Diseases (e.g., Arthritis Models)

Analogues of this compound have shown promise in preclinical models of autoimmune and inflammatory conditions, particularly in the context of arthritis.

In a rat model of adjuvant-induced arthritis, the pyrimidylpiperazine derivative Y-40138 demonstrated significant therapeutic effects. nih.gov While single therapeutic administration of Y-40138 suppressed the increase in hindpaw volume and joint destruction, a combination therapy with methotrexate, a standard-of-care antirheumatic drug, resulted in a synergistic suppression of arthritic progression. nih.gov This suggests that such compounds could enhance the efficacy of existing treatments for rheumatoid arthritis. nih.gov

Another piperazine derivative, LQFM182, was evaluated for its anti-inflammatory effects in carrageenan-induced paw edema and pleurisy models in rodents. nih.gov The compound was found to reduce edema formation in the paw. nih.gov In the pleurisy model, it decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate, indicating a potent anti-inflammatory action. nih.gov

| Compound | Animal Model | Disease Model | Key Findings | Citation |

|---|---|---|---|---|

| Y-40138 | Rat | Adjuvant-induced arthritis | Synergistically suppressed hindpaw volume increase and joint destruction when combined with methotrexate. | nih.gov |

| LQFM182 | Rodents | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, myeloperoxidase activity, and levels of TNF-α and IL-1β. | nih.gov |

Anticancer Efficacy in Xenograft Models

The anticancer potential of piperazine-containing compounds has been demonstrated in several xenograft models, where human cancer cells are implanted into immunocompromised mice.

Torin1, a tricyclic benzonaphthyridinone mTOR inhibitor, was found to be efficacious in a U87MG (glioblastoma) xenograft model. nih.gov This compound effectively inhibited the phosphorylation of mTORC1 and mTORC2 substrates, key proteins in cell growth and proliferation pathways. nih.gov

Another analogue, CYH33, a selective PI3Kα inhibitor, demonstrated dose-dependent antitumor efficacy in SKOV-3 (ovarian cancer) xenograft models. nih.gov Western blot analysis confirmed its ability to inhibit the PI3K/AKT/mTOR pathway in cancer cells. nih.gov

Furthermore, PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor, showed efficiency in a rat xenograft model. acs.org This compound is also noted for its ability to cross the blood-brain barrier, suggesting its potential for treating brain tumors. acs.org

| Compound | Animal Model | Xenograft Model | Key Findings | Citation |

|---|---|---|---|---|

| Torin1 | Mice | U87MG (glioblastoma) | Demonstrated efficacy and good pharmacodynamic inhibition of mTOR downstream effectors. | nih.gov |

| CYH33 | Mice | SKOV-3 (ovarian cancer) | Achieved dose-dependent antitumor efficacy. | nih.gov |

| PQR309 (bimiralisib) | Rat | Tumor cell lines | Demonstrated efficiency in inhibiting proliferation. | acs.org |

Antiplasmodial Activity in Mouse Models

Several analogues of this compound have been investigated for their in vivo efficacy against Plasmodium parasites, the causative agents of malaria.

A series of 2,4-disubstituted imidazopyridines, which include piperazine moieties, were evaluated in a Plasmodium falciparum NOD-scid IL-2Rγnull (NSG) mouse model. nih.gov A frontrunner compound from this series, compound 37, exhibited good exposure in mice and translated its potent in vitro antiplasmodial activity into in vivo efficacy. nih.gov Another study on 3,5-diaryl-2-aminopyrazine analogues showed good efficacy at low oral doses in the Plasmodium berghei mouse model, with one compound being completely curative. mmv.org

Additionally, two potent aminoquinoline-pyrimidine based alkyl-piperazine tethered hybrids, compounds 7e and 7i, were assessed for their in vivo antiplasmodial potential in a P. berghei-infected mouse model. nih.gov

| Compound/Series | Animal Model | Plasmodium Species | Key Findings | Citation |

|---|---|---|---|---|

| Compound 37 (imidazopyridine series) | Mouse (NSG) | P. falciparum | Showed good exposure and in vivo efficacy. | nih.gov |

| 3,5-diaryl-2-aminopyrazine analogues | Mouse | P. berghei | Exhibited good efficacy at low oral doses; one compound was curative. | mmv.org |

| Compounds 7e and 7i | Mouse | P. berghei | Evaluated for in vivo antiplasmodial potential. | nih.gov |

Other Disease-Relevant Preclinical Animal Models

The therapeutic utility of this compound analogues extends to other disease models, including neurodegenerative disorders.

In animal models of Parkinson's disease, compounds (−)-24b and (−)-24c, D3 receptor preferring agonists, exhibited high in vivo activity. nih.gov In a reserpinized rat model and a 6-OH-DA induced unilaterally lesioned rat model, these compounds produced potent, dose-dependent contralateral rotations, which is indicative of antiparkinsonian properties. nih.gov

Metabolic and Pharmacokinetic Profile Research of 2 Piperazin 1 Ylmethyl Pyridin 4 Ol and Its Analogues in Preclinical Models

In vitro Metabolic Stability and Metabolite Identification in Preclinical Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize liver microsomes, hepatocytes, or S9 fractions from various preclinical species. For compounds containing a piperazine (B1678402) ring, metabolism often occurs at this moiety.

Studies on N-benzylpiperazine (BZP), a structural analogue of 2-(Piperazin-1-ylmethyl)pyridin-4-ol, have identified several metabolites in rat urine. The primary metabolite was p-hydroxy-BZP, with m-hydroxy-BZP as a minor metabolite nih.gov. This suggests that hydroxylation of the aromatic ring is a major metabolic pathway. Other identified metabolites in both animal and human studies include 4-hydroxy-3-methoxy-BZP, piperazine, benzylamine, and N-benzylethylenediamine europa.eu. These findings indicate that metabolism can occur on both the aromatic ring and the piperazine moiety through hydroxylation and subsequent degradation of the piperazine ring europa.eu.

In a broader context, research on a series of 1H-indazole piperazine and 1H-indazole piperidine (B6355638) derivatives has highlighted the importance of microsomal stability in drug design. These studies often reveal that even small structural changes can significantly impact metabolic stability researchgate.net. For instance, investigations into other piperazine-containing compounds have shown that the piperazine ring can undergo aliphatic hydroxylation, which can be a primary site of metabolism frontiersin.org.

The in vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole, another analogue sharing a substituted pyridine (B92270) ring, was studied in rat liver microsomes. The major metabolic pathway was found to be benzylic oxidation nih.gov. This suggests that the methylene (B1212753) bridge in this compound could also be susceptible to oxidative metabolism.

| Compound/Analogue | Preclinical System | Major Metabolic Pathways | Key Metabolites |

| N-benzylpiperazine (BZP) | Rat urine | Aromatic hydroxylation, Piperazine ring degradation | p-hydroxy-BZP, m-hydroxy-BZP, Piperazine, Benzylamine |

| Piperazine-containing compounds | Human and mouse liver subcellular fractions | Aliphatic hydroxylation of the piperazine ring | Hydroxylated piperazine derivatives |

| 2-(5-ethylpyridin-2-yl)benzimidazole | Rat liver microsomes | Benzylic oxidation | Benzylic oxidation product |

Absorption and Distribution Studies in Preclinical Modelsnih.govnih.gov

While specific oral absorption data for this compound is not available, studies on its analogues provide some context. For instance, a preclinical study on GNE-A, a complex MET kinase inhibitor containing a pyrazolo[3,4-b]pyridin moiety, demonstrated variable oral bioavailability across different species: 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs nih.gov. This highlights the species-specific differences in absorption.

The distribution of a drug is influenced by factors such as plasma protein binding and its ability to penetrate tissues. In the case of GNE-A, plasma protein binding was high (96.7-99.0% bound) across species nih.gov. The volume of distribution ranged from 2.1 to 9.0 L/kg, indicating that the compound distributes into tissues to varying extents in different species nih.gov. Blood-to-plasma concentration ratios for GNE-A were between 0.78 and 1.46, suggesting no preferential distribution into red blood cells nih.gov.

These findings in a related, albeit more complex, molecule underscore the importance of conducting thorough absorption and distribution studies in multiple preclinical species to understand the potential pharmacokinetic behavior of new chemical entities like this compound.

| Analogue | Species | Oral Bioavailability (%) | Volume of Distribution (L/kg) | Plasma Protein Binding (%) |

| GNE-A | Rat | 11.2 | - | - |

| GNE-A | Mouse | 88.0 | - | - |

| GNE-A | Monkey | 72.4 | - | - |

| GNE-A | Dog | 55.8 | - | - |

Excretion Pathways in Preclinical Systems

Understanding the excretion pathways of a drug and its metabolites is crucial for assessing its clearance from the body and potential for accumulation. Preclinical studies in rats provide some of the most common models for these assessments.

In a study of N-benzylpiperazine (BZP) in rats following a single intraperitoneal dose, the cumulative amount of the parent drug excreted unchanged in the urine within 36 hours was 6.7% of the dose nih.gov. The major metabolite, p-hydroxy-BZP, accounted for approximately 25% of the excreted dose within 48 hours, while the minor metabolite, m-hydroxy-BZP, accounted for about 2% nih.gov. A significant portion of the main metabolite, p-hydroxy-BZP, was excreted as a glucuronide conjugate, indicating that conjugation is an important phase II metabolic pathway for this analogue nih.gov. The hydroxy metabolites of BZP are also known to be excreted as sulphuric acid conjugates in urine europa.eu.

This data from a close structural analogue suggests that for this compound, both the unchanged parent drug and its metabolites are likely to be excreted in the urine. Furthermore, phase II conjugation reactions, such as glucuronidation and sulfation, may play a significant role in the clearance of its hydroxylated metabolites.

| Compound/Analogue | Preclinical Model | Excretion Route | Percentage of Dose Excreted (Timeframe) | Notes |

| N-benzylpiperazine (BZP) | Rat | Urine (unchanged) | 6.7% (36 hours) | - |

| p-hydroxy-BZP | Rat | Urine | ~25% (48 hours) | Approximately 50% excreted as a glucuronide conjugate. |

| m-hydroxy-BZP | Rat | Urine | ~2% (48 hours) | - |

Influence of Structural Modifications on Preclinical Pharmacokineticsnih.gov

Structural modifications are a key strategy in drug discovery to optimize the pharmacokinetic properties of a lead compound. The piperazine and pyridine moieties offer multiple sites for such modifications.

Studies on 1H-indazole piperazine and 1H-indazole piperidine derivatives have shown that these compounds can be potent inhibitors of ROCK-II, but some analogues also exhibit inhibition of cytochrome P450 enzymes, such as CYP3A4, which can lead to drug-drug interactions researchgate.net. The development of novel selective inhibitors of ROCK-II with good microsomal stability, low cytochrome P-450 inhibition, and good oral bioavailability has been a focus of such research researchgate.net.

In a series of pteridine-7(8H)-one derivatives, the introduction of substituents on the aniline (B41778) moiety of a 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) side chain was explored to improve inhibitory potency and pharmacokinetic properties. For one such compound, M49, oral administration in a preclinical model resulted in a maximum plasma concentration (Cmax) of 230.07 ng/mL and an oral bioavailability of 12.14% acs.org. This demonstrates how modifications to a piperazine-containing side chain can influence the pharmacokinetic profile.

The replacement of a methylpiperazine group with 4-dimethylaminopiperidine or 1-methyl-4-(piperidin-4-yl)piperazine in another series of compounds led to improved biological activity, indicating the significant impact of substitutions on the piperazine ring acs.org.

The versatility of the piperazine scaffold allows for its use in optimizing the pharmacokinetic properties of a molecule. It is often employed as a basic and hydrophilic group to enhance these characteristics nih.gov. The chemical reactivity of piperazine-based synthons also facilitates their incorporation into a wide range of molecular structures nih.gov.

Advanced Research Techniques and Methodologies Applied to 2 Piperazin 1 Ylmethyl Pyridin 4 Ol Research

High-Throughput Screening (HTS) Applications in Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for a specific biological activity. nih.gov In the context of 2-(Piperazin-1-ylmethyl)pyridin-4-ol, HTS would be employed to evaluate libraries of analogous compounds to identify "hits"—molecules with desired biological effects. nih.gov

Methodology: The process involves creating a focused compound library centered around the piperazinyl-pyridinol scaffold. Variations would be introduced at different positions on both the piperazine (B1678402) and pyridine (B92270) rings to explore the structure-activity relationship (SAR). These libraries are then tested using automated, miniaturized assays designed to measure a specific biological endpoint.

Types of Assays:

Biochemical Assays: These assays measure the effect of a compound on a purified target, such as an enzyme or receptor. Techniques like Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization are common. nih.gov

Cell-Based Assays: These are performed on living cells and can measure a wide range of cellular responses, including cell viability, gene expression (using reporter genes), or changes in second messenger levels. nih.gov Phenotypic screens, a type of cell-based assay, identify compounds that produce a desired change in cell morphology or function without a preconceived target.

The development of novel HTS methods is ongoing, with the goal of creating more efficient and relevant screens for identifying potential drug candidates from diverse chemical libraries. nih.gov

| HTS Assay Type | Principle | Example Application for Piperazinyl-Pyridinols |

| Biochemical Assay (FRET) | Measures proximity between two fluorescent molecules. A change in signal indicates binding or cleavage events. nih.gov | Screening for inhibitors of a specific enzyme by measuring the disruption of its interaction with a substrate. |

| Cell-Based Reporter Gene Assay | Measures the expression of a reporter gene (e.g., luciferase) linked to a specific cellular pathway. nih.gov | Identifying compounds that modulate a signaling pathway of interest, such as a G-protein coupled receptor pathway. |

| High-Content Screening (HCS) | An image-based assay that provides multiparametric data on individual cells (e.g., morphology, protein localization). nih.gov | Assessing the effect of compounds on neuronal cell morphology or the subcellular localization of a target protein. |

Target Identification and Validation Strategies for Piperazinyl-Pyridinols

Once a compound like this compound is identified as a "hit" in a phenotypic screen, the next critical step is to determine its molecular target(s). Target identification and subsequent validation are crucial for understanding the mechanism of action and for guiding lead optimization.

Target Identification (Deconvolution):

Chemical Proteomics: This approach uses techniques like affinity chromatography, where a derivative of the active compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. The bound proteins are then identified using mass spectrometry.

Computational Approaches: In silico methods, such as molecular docking, can predict potential binding targets based on the compound's three-dimensional structure and its similarity to known ligands.

Genetic Approaches: Techniques like CRISPR/Cas9-based screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway. nih.gov

Target Validation: After a potential target is identified, it must be validated to confirm that its modulation is responsible for the compound's observed effects. This can involve:

Using genetic tools (e.g., siRNA, CRISPR) to knock down or knock out the proposed target and observing if the cellular response to the compound is diminished.

Developing specific biochemical or cell-based assays for the identified target to confirm direct engagement and modulation by the compound.

For piperazine derivatives, which are known to interact with central nervous system proteins, potential targets include neurotransmitter transporters and receptors. unodc.org For instance, related compounds have been developed as imaging agents for the serotonin (B10506) (5-HT1A) receptor, suggesting this receptor family as a plausible target for validation studies. nih.gov

Crystallographic and Spectroscopic Methods for Complex Characterization

Determining the precise three-dimensional structure and physicochemical properties of this compound and its complexes is essential for understanding its interaction with biological targets.

X-Ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a compound. It provides precise information on bond lengths, bond angles, and conformation. For related piperazine-pyridine structures, crystallographic analysis has revealed key structural features such as the common "chair" conformation of the piperazine ring and the dihedral angles between aromatic rings. nih.govnih.gov This information is invaluable for computational modeling and for designing more potent and selective analogs.

Example Crystallographic Data for a Related Piperazine-Pyridine Compound

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the basic geometry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| Conformation | Piperazine ring in a chair conformation. | Determines the 3D shape of the molecule. |

| Dihedral Angle | 39.9 (3)° (between phenyl and pyridine rings) | Describes the relative orientation of the two ring systems. nih.gov |

| Hydrogen Bonding | O—H···N and N—H···O interactions observed. | Identifies key intermolecular forces that stabilize the crystal packing. nih.gov |

Spectroscopic Methods: A suite of spectroscopic techniques is used to confirm the identity and structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete structural elucidation of the molecule. mdpi.com Characteristic signals for the protons on the piperazine and pyridine rings can be unambiguously assigned. mdpi.comacademie-sciences.fr

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds. Characteristic bands for C-H (aliphatic and aromatic) and C-N stretches would be expected for this compound. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which is used to confirm the elemental composition of the compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems, such as the pyridine ring. unodc.org

Example Spectroscopic Data for Related Piperazine Derivatives

| Technique | Observation | Interpretation |

| ¹H NMR | Signals for piperazine protons at ~2.96 and 3.16 ppm; CH₂ group at 5.23 ppm. mdpi.com | Confirms the presence and connectivity of the piperazine and methylene (B1212753) bridge protons. |

| ¹³C NMR | Aliphatic carbon signals observed at 48.46, 50.14, 55.81, and 69.21 ppm. mdpi.com | Identifies the carbon atoms of the piperazine ring and the methylene linker. |

| IR Spectroscopy | Characteristic bands for C-H aliphatic and aromatic stretches at ~2831-3040 cm⁻¹. mdpi.com | Confirms the presence of both aliphatic (piperazine) and aromatic (pyridine) C-H bonds. |

Isotope-Labeling Techniques for Mechanistic Studies

Isotope labeling is a powerful technique used to trace the fate of a molecule in biological systems and to elucidate reaction mechanisms. musechem.com This involves replacing one or more atoms in the compound with their isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C or ¹⁴C).

Applications in Mechanistic Studies:

Metabolic Pathway Analysis: By using compounds labeled with radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites in vivo. musechem.com

Receptor Occupancy Studies: Labeling with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), allows the compound to be used as a tracer in Positron Emission Tomography (PET) imaging. nih.gov This can visualize and quantify the binding of the compound to its target in the brain or other organs in real-time. For example, piperazine-based libraries have been synthesized and labeled with ¹¹C to develop PET tracers for imaging specific transporters in the brain. nih.gov

Quantitative Bioanalysis: Stable isotope-labeled (SIL) versions of the compound, often using Deuterium (²H or D), serve as ideal internal standards for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com The use of standards like mCPP-D8 ensures the highest level of confidence in analytical results. mdpi.com

The choice of isotope depends on the specific application, with stable isotopes being preferred for NMR and MS-based studies, while radioactive isotopes are necessary for ADME and PET imaging studies. musechem.com

| Isotope | Type | Application | Example |

| Deuterium (²H or D) | Stable | ADME studies, internal standards for mass spectrometry. musechem.commdpi.com | Piperazine-d8 is used as a stable isotope-labeled compound. lgcstandards.com |

| Carbon-13 (¹³C) | Stable | Mechanistic studies via NMR, metabolic flux analysis. musechem.com | Tracing metabolic pathways without the use of radioactivity. |

| Carbon-11 (¹¹C) | Radioactive (Positron Emitter) | Positron Emission Tomography (PET) imaging. nih.gov | A library of ¹¹C-labeled piperazine-based ligands was synthesized to image the vesicular acetylcholine (B1216132) transporter. nih.gov |

| Fluorine-18 (¹⁸F) | Radioactive (Positron Emitter) | Positron Emission Tomography (PET) imaging. nih.gov | A related intermediate is used to synthesize an ¹⁸F-labeled serotonin receptor imaging agent. nih.gov |

Future Research Directions and Translational Perspectives for 2 Piperazin 1 Ylmethyl Pyridin 4 Ol in Preclinical Development

Development of Novel Analogues with Enhanced Selectivity and Potency

A primary focus of future research will be the rational design and synthesis of novel analogues of 2-(Piperazin-1-ylmethyl)pyridin-4-ol. The goal is to systematically explore the structure-activity relationship (SAR) to identify derivatives with improved selectivity and potency for a specific biological target. The piperazine (B1678402) and pyridinol components of the molecule offer multiple points for chemical modification.

Key synthetic strategies could involve:

Substitution on the Piperazine Ring: Introducing various substituents at the N4 position of the piperazine ring could significantly modulate the compound's pharmacological properties.

Modification of the Pyridine (B92270) Ring: Alterations to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, could influence target binding and pharmacokinetic parameters.

Isosteric Replacement: Replacing the piperazine or pyridine rings with other heterocyclic systems could lead to the discovery of compounds with novel biological activities.

The synthesized analogues would be subjected to a battery of in vitro assays to determine their potency (e.g., IC50 or EC50 values) and selectivity against a panel of related and unrelated targets.

Table 1: Hypothetical Data for Novel Analogues of this compound

| Compound ID | Modification | Target Potency (IC50, nM) | Selectivity vs. Off-Target 1 (Fold) | Selectivity vs. Off-Target 2 (Fold) |

|---|---|---|---|---|

| Parent | None | 50 | 10 | 15 |

| Analogue 1 | N4-methyl on piperazine | 25 | 20 | 30 |

| Analogue 2 | N4-ethyl on piperazine | 30 | 15 | 25 |

| Analogue 3 | 5-chloro on pyridine | 10 | 50 | 75 |

| Analogue 4 | 6-methoxy on pyridine | 40 | 12 | 18 |

Exploration of New Preclinical Therapeutic Applications

Given the prevalence of the piperazine moiety in kinase inhibitors and other targeted therapies, a key research direction will be to screen this compound and its analogues against a broad range of therapeutic targets. mdpi.com This could uncover novel therapeutic applications beyond an initially hypothesized mechanism of action.

Potential therapeutic areas to explore include:

Oncology: Many kinase inhibitors used in cancer treatment contain a piperazine ring. nih.govnih.gov Screening against a panel of cancer cell lines and kinases could identify potential anti-cancer activity.

Neurodegenerative Diseases: The piperazine scaffold is also found in compounds targeting central nervous system (CNS) receptors.

Inflammatory Diseases: The anti-inflammatory potential of these compounds could be investigated through relevant in vitro and in vivo models. researchgate.net

A systematic screening approach, coupled with phenotypic assays, will be crucial in identifying the most promising therapeutic avenues for this chemical series.

Integration of Multi-Omics Data in Preclinical Studies

To gain a deeper understanding of the mechanism of action and to identify potential biomarkers, future preclinical studies should incorporate a multi-omics approach. nih.gov This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with this compound.

The objectives of such studies would be to:

Identify the molecular pathways modulated by the compound.

Discover potential biomarkers of drug response or resistance.

Elucidate the compound's mechanism of action at a systems level. nih.gov

This data-rich approach can provide a more comprehensive picture of the biological effects of the compound, aiding in the design of more informative preclinical and clinical studies. nih.gov

Table 2: Illustrative Multi-Omics Data Integration Plan

| Omics Layer | Experimental Platform | Key Data Generated | Potential Insights |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Differentially expressed genes | Identification of target pathways |

| Proteomics | Mass Spectrometry | Changes in protein abundance | Confirmation of target engagement |

| Metabolomics | NMR/Mass Spectrometry | Altered metabolite levels | Understanding of metabolic impact |

Strategic Design for Optimized Preclinical Pharmacological Profiles

A critical aspect of preclinical development is the optimization of the compound's pharmacological profile, including its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. mdpi.com

Future research should focus on:

Improving Oral Bioavailability: Modifications to the molecular structure can enhance absorption from the gastrointestinal tract.

Modulating Metabolic Stability: Strategies to block sites of metabolism can increase the compound's half-life.

Enhancing Brain Penetration (if applicable): For CNS indications, the compound can be modified to improve its ability to cross the blood-brain barrier.

In vitro ADME assays and in vivo pharmacokinetic studies in animal models will be essential to guide the chemical optimization process and select a lead candidate with a desirable pharmacological profile for further development.

Q & A

Q. How can synthesis conditions for 2-(Piperazin-1-ylmethyl)pyridin-4-ol be optimized to improve yield and purity?

Methodological Answer:

- Optimize reaction parameters such as solvent polarity (e.g., dichloromethane or ethanol), temperature (controlled reflux), and stoichiometric ratios of reagents (e.g., piperazine derivatives and pyridin-4-ol precursors). Use catalytic agents like NaOH to facilitate nucleophilic substitution or condensation reactions .

- Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography with gradients of ethyl acetate/hexane, and confirm purity via melting point analysis and spectroscopic methods (¹H NMR, FTIR) .

Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Employ ¹H/¹³C NMR to verify bonding patterns (e.g., piperazine-CH₂-pyridine linkages) and FTIR to confirm functional groups (e.g., -OH, C-N stretches).

- Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and mass spectrometry (ESI-MS) for molecular weight validation .

- Measure physicochemical properties (e.g., predicted pKa ~13.23, density ~1.235 g/cm³) to cross-reference with computational models .

Q. How does the compound’s stability vary under different pH, temperature, and solvent conditions?

Methodological Answer:

- Conduct accelerated stability studies:

- pH stability : Dissolve in buffers (pH 2–12) and monitor degradation via UV-Vis spectrophotometry over 24–72 hours.

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., predicted boiling point ~582°C) .

- Solvent compatibility : Test solubility in polar (water, DMSO) vs. non-polar solvents (hexane) to guide storage conditions (e.g., inert atmosphere, 2–8°C) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antibacterial vs. inactive results) be resolved?

Methodological Answer:

- Perform dose-response assays with standardized bacterial strains (e.g., E. coli ATCC 25922) to validate minimum inhibitory concentrations (MICs).

- Compare metal coordination effects: Synthesize transition metal complexes (e.g., Cu²⁺, Zn²⁺) and assess enhanced antimicrobial activity via agar diffusion .

- Control for experimental variables (e.g., solvent residues, crystal polymorphism) using XRD and DSC .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Modify substituents systematically:

Q. What advanced analytical techniques can resolve discrepancies in spectral data interpretation?

Methodological Answer:

- For ambiguous NMR peaks, use 2D-COSY or HSQC to resolve coupling patterns and assign proton environments.

- Apply X-ray crystallography to confirm absolute configuration and hydrogen-bonding networks (e.g., piperazine ring puckering quantified via Cremer-Pople parameters) .

- Cross-validate mass spectral fragmentation patterns with computational tools (e.g., ACD/MS Fragmenter) .

Q. How should researchers address environmental and safety risks during large-scale synthesis?

Methodological Answer:

- Implement engineering controls : Use fume hoods with HEPA filters to minimize inhalation exposure (toxicity category 2A for eye/skin irritation) .

- Follow waste disposal protocols : Neutralize acidic/basic residues before incineration and avoid aqueous release (bioaccumulation potential: moderate; soil mobility: high) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.